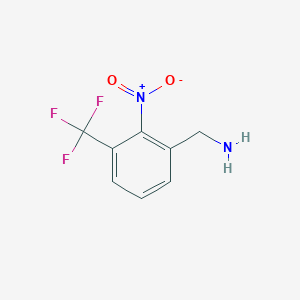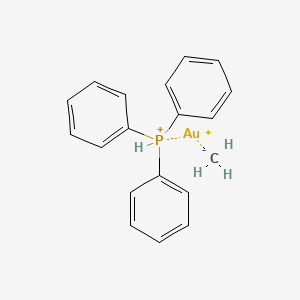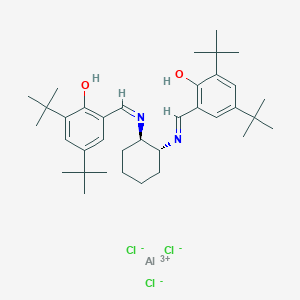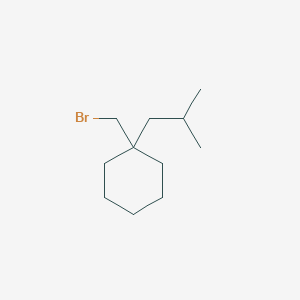
tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H17NO4. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with propargyl bromide in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules. It can be incorporated into larger molecules that interact with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The exact pathways depend on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate
- tert-Butyl ®-3-(aminomethyl)morpholine-4-carboxylate
- tert-Butyl morpholine-4-carboxylate-2,3,5,6-d4
Uniqueness
What sets tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate apart from similar compounds is its propargyl group. This group imparts unique reactivity, making it suitable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl 3-prop-2-ynoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h1,9H,6-8H2,2-4H3 |
Clé InChI |
WWWVJIGNJVWEIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13150561.png)

![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
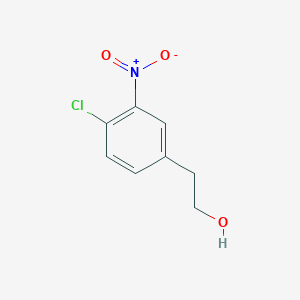
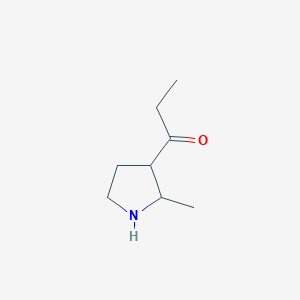
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)
